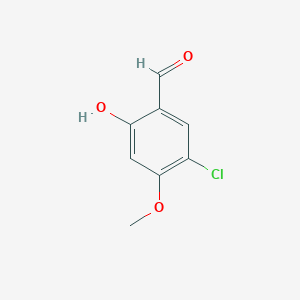

5-Chloro-4-methoxysalicylaldehyde

Description

BenchChem offers high-quality 5-Chloro-4-methoxysalicylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methoxysalicylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMHVBPSRKMWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276915 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-56-7 | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89938-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-4-methoxysalicylaldehyde chemical properties

An In-Depth Technical Guide to 5-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications

Introduction

5-Chloro-4-methoxysalicylaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis. Its unique arrangement of functional groups—an aldehyde, a phenolic hydroxyl, a methoxy group, and a chlorine atom on an aromatic ring—imparts a versatile reactivity profile. This guide offers a comprehensive overview of its chemical and physical properties, spectral characteristics, synthetic pathways, and key applications, providing researchers, chemists, and drug development professionals with a detailed understanding of this valuable building block. The presence of multiple reactive sites allows for selective modifications, making it a foundational component in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials like dyes and fluorescent probes.[1]

Physicochemical and Structural Properties

The structural arrangement of 5-Chloro-4-methoxysalicylaldehyde dictates its physical characteristics and chemical behavior. The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, a common feature in salicylaldehyde derivatives that influences their conformational stability and reactivity.[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89938-56-7 | [1][3] |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Exact Mass | 186.0083718 Da | [3][4] |

| Appearance | Expected to be a crystalline solid | Inferred |

| LogP | 1.86670 | [3] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Chemical Reactivity

Synthetic Pathway: The Reimer-Tiemann Reaction

A primary method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction, which facilitates the ortho-formylation of phenols.[5][6] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate a dichlorocarbene (:CCl₂) intermediate.[7][8] The electron-rich phenoxide, formed by the deprotonation of the starting phenol, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis yields the final aldehyde product.[5][7]

For 5-Chloro-4-methoxysalicylaldehyde, a logical precursor would be 4-chloro-2-methoxyphenol. The reaction introduces the formyl (-CHO) group at the position ortho to the hydroxyl group.

Caption: Proposed synthesis via Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Synthesis

The following protocol is a generalized procedure based on established methods for the Reimer-Tiemann reaction.[7][8]

-

Preparation : In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve the starting phenol (e.g., 4-chloro-2-methoxyphenol) (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40%) (approx. 8.0 equiv).

-

Heating : Heat the biphasic mixture to approximately 60-70°C with vigorous stirring.[7][8]

-

Reagent Addition : Add chloroform (CHCl₃) (approx. 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature.[5][7]

-

Reaction : After the addition is complete, continue to stir the mixture at 60-70°C for 3-4 hours.

-

Workup : Cool the reaction mixture to room temperature. Acidify the aqueous solution carefully with a dilute acid (e.g., HCl) to a pH of 4-5.

-

Extraction : Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 5-Chloro-4-methoxysalicylaldehyde.

Core Reactivity

The utility of 5-Chloro-4-methoxysalicylaldehyde as a synthetic intermediate stems from its three primary reactive sites:

-

Aldehyde Group : The electrophilic aldehyde carbon readily undergoes nucleophilic attack. It is particularly useful for forming Schiff bases (imines) through condensation reactions with primary amines. This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds and ligands for metal complexes.[1]

-

Phenolic Hydroxyl Group : The acidic proton can be removed to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions. The hydroxyl group also directs electrophilic aromatic substitution.

-

Aromatic Ring : The ring is activated by the electron-donating hydroxyl and methoxy groups, though this is somewhat counteracted by the deactivating chloro group. It can still undergo further electrophilic substitution under specific conditions.

Caption: Condensation reaction to form a Schiff base.

Spectral Data Interpretation

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ ~11.0 ppm (s, 1H, -OH)δ ~9.8 ppm (s, 1H, -CHO)δ ~7.0-7.5 ppm (2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃) | The phenolic proton is deshielded due to intramolecular H-bonding. The aldehyde proton appears far downfield. Aromatic protons will appear as singlets or doublets depending on coupling. The methoxy protons are a characteristic singlet. |

| ¹³C NMR | δ ~191-193 ppm (C=O)δ ~150-160 ppm (Ar-C-O)δ ~110-135 ppm (Ar-C)δ ~56 ppm (-OCH₃) | The aldehyde carbonyl carbon is highly deshielded. Aromatic carbons attached to oxygen appear downfield. The methoxy carbon signal is typical for this functional group.[9] |

| IR Spectroscopy | ~3200 cm⁻¹ (broad, O-H stretch)~2850, 2750 cm⁻¹ (C-H stretch, aldehyde)~1650-1670 cm⁻¹ (C=O stretch, aldehyde)~1500-1600 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, ether) | The broad O-H band indicates hydrogen bonding. The aldehyde C-H stretches (Fermi doublets) and strong C=O stretch are characteristic. Aromatic and ether stretches confirm the structure.[2][11] |

| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z 186.Isotope peak (M+2) at m/z 188 (approx. 1/3 intensity of M⁺).Fragments from loss of -CHO, -CH₃, -Cl. | The presence of chlorine results in a characteristic M+2 isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl. |

Applications in Research and Drug Development

5-Chloro-4-methoxysalicylaldehyde is a versatile platform molecule for creating diverse chemical entities with significant biological and material applications.

-

Pharmaceutical Synthesis : It is a key intermediate in the production of various pharmaceuticals.[1] Derivatives of salicylaldehydes are integral to anticoagulants and vitamin K antagonists. Furthermore, hydrazones synthesized from related 5-methoxysalicylaldehyde have demonstrated potent, concentration-dependent antiproliferative activity against breast cancer cell lines, suggesting a promising avenue for drug discovery.[12]

-

Agrochemicals and Dyes : The reactive nature of the molecule allows for its incorporation into complex structures used in the development of pesticides and dyes.[1][2]

-

Fluorescent Probes and Sensors : The inherent fluorescence of the substituted aromatic system makes it a suitable precursor for creating chemical sensors and probes that can detect specific analytes.[1]

-

Schiff Base and Ligand Chemistry : Its ability to readily form Schiff bases makes it valuable in coordination chemistry for creating ligands that can chelate various metal ions. These metal complexes often possess unique catalytic or biological properties.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-4-methoxysalicylaldehyde should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid inhalation of dust and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1]

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a multifunctional aromatic compound with significant value in organic synthesis. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an indispensable building block. From the foundational Reimer-Tiemann synthesis to its application in creating complex pharmaceuticals and materials, this guide underscores its importance for professionals in chemistry and drug discovery. A thorough understanding of its properties is essential for leveraging its full potential in designing the next generation of advanced molecules.

References

- Chemsrc. 5-Chloro-4-Methoxysalicylaldehyde | CAS#:89938-56-7.

- Wikipedia. Reimer–Tiemann reaction.

- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.

- J&K Scientific LLC. Reimer-Tiemann Reaction.

- Allen Institute.

- Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.

- The Royal Society of Chemistry.

- MySkinRecipes. 5-Chloro-4-methoxysalicylaldehyde.

- National Institutes of Health.

- PubChem, National Institutes of Health. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde.

- ResearchGate. Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity.

- SpectraBase. 5-Chlorosalicylaldehyde - Optional[17O NMR] - Chemical Shifts.

- PubChem, National Institutes of Health. 2-Hydroxy-5-methoxybenzaldehyde.

Sources

- 1. 5-Chloro-4-methoxysalicylaldehyde [myskinrecipes.com]

- 2. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-4-Methoxysalicylaldehyde | CAS#:89938-56-7 | Chemsrc [chemsrc.com]

- 4. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

5-Chloro-4-methoxysalicylaldehyde: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7), a substituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, characterization, and strategic application, empowering scientists to leverage its unique chemical architecture for novel molecular design.

Molecular Overview and Physicochemical Properties

5-Chloro-4-methoxysalicylaldehyde is a trifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a methoxy group, further substituted with a chlorine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 5-Chloro-4-methoxysalicylaldehyde

| Property | Value | Source |

| CAS Number | 89938-56-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | 5-Chloro-2-hydroxy-4-methoxybenzaldehyde | PubChem |

| Appearance | (Predicted) White to off-white crystalline solid | Inferred from related compounds |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water | Inferred from related compounds |

| Melting Point | No experimental data available. Predicted to be a solid at room temperature. | - |

| Boiling Point | No experimental data available. | - |

Note: The lack of extensive experimental data in publicly accessible literature for this specific isomer highlights an opportunity for further fundamental characterization research. The predicted properties are based on the known characteristics of closely related salicylaldehyde derivatives.

Strategic Synthesis: The Reimer-Tiemann Reaction

The most logical and established synthetic route to 5-Chloro-4-methoxysalicylaldehyde is the ortho-formylation of the corresponding phenol, 4-chloro-3-methoxyphenol, via the Reimer-Tiemann reaction .[2][3] This reaction is a cornerstone of aromatic chemistry for the introduction of a formyl group ortho to a hydroxyl group.

Mechanism of the Reimer-Tiemann Reaction

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) as the electrophile.[3]

Diagram 1: Mechanism of the Reimer-Tiemann Reaction

Caption: Key steps in the synthesis of 5-Chloro-4-methoxysalicylaldehyde via the Reimer-Tiemann reaction.

The phenoxide ion, being highly activated, attacks the electron-deficient dichlorocarbene. The ortho-selectivity is a well-documented characteristic of this reaction, driven by the directing effect of the hydroxyl group.[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product upon acidification.

Proposed Experimental Protocol

This protocol is a proposed methodology based on established procedures for the Reimer-Tiemann reaction and has not been experimentally validated for this specific substrate in the cited literature.

Materials:

-

4-chloro-3-methoxyphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-3-methoxyphenol (1 equivalent) in ethanol.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4-5 equivalents) to the flask with stirring. The mixture will warm up as the phenoxide salt forms.

-

Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5-2 equivalents) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition of chloroform is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture carefully with dilute hydrochloric acid until it is acidic to litmus paper. This will protonate the phenoxide and hydrolyze any remaining intermediates.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for 5-Chloro-4-methoxysalicylaldehyde

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, concentration-dependent, ~10-12 ppm. - Aromatic protons: Two singlets (or doublets with very small coupling constant) in the aromatic region (~6.5-7.5 ppm). - Methoxy protons (OCH₃): Singlet, ~3.9-4.1 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O): ~190-195 ppm. - Aromatic carbons: Signals in the range of ~110-160 ppm. The carbon bearing the hydroxyl group will be downfield, and the carbon bearing the methoxy group will also be significantly downfield. - Methoxy carbon (OCH₃): ~55-60 ppm. |

| IR Spectroscopy | - O-H stretch (phenolic): Broad band, ~3200-3400 cm⁻¹. - C-H stretch (aromatic and aldehyde): ~2900-3100 cm⁻¹ and ~2700-2800 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ~1650-1680 cm⁻¹. - C=C stretch (aromatic): ~1500-1600 cm⁻¹. - C-O stretch (ether and phenol): ~1200-1300 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope. - Key Fragmentation: Loss of H• (M-1), CHO• (M-29), and CH₃• (M-15). |

Applications in Drug Discovery and Organic Synthesis

The true value of 5-Chloro-4-methoxysalicylaldehyde lies in its potential as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[4] These compounds are of immense interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

Diagram 2: General Scheme for Schiff Base Formation

Caption: Condensation of 5-Chloro-4-methoxysalicylaldehyde with a primary amine to yield a Schiff base.

The chloro and methoxy substituents on the aromatic ring of the salicylaldehyde moiety can significantly influence the electronic properties and steric profile of the resulting Schiff base, potentially modulating its interaction with biological targets.

Precursor for Heterocyclic Compounds

5-Chloro-4-methoxysalicylaldehyde is an excellent starting material for the synthesis of various heterocyclic systems. The presence of the ortho-hydroxyl group allows for intramolecular cyclization reactions following initial condensation or addition reactions at the aldehyde. This can lead to the formation of benzofurans, chromenes, and other privileged scaffolds in medicinal chemistry.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of 5-Chloro-4-methoxysalicylaldehyde are sparse in the literature, its structural motifs are present in a variety of bioactive compounds. Salicylaldehyde derivatives are known intermediates in the synthesis of anticoagulants and vitamin K antagonists.[1] The substitution pattern of 5-Chloro-4-methoxysalicylaldehyde makes it a candidate for the synthesis of novel analogs of these and other drug classes, where the chlorine and methoxy groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity. For instance, novel benzoylhydrazones derived from the related 5-methoxysalicylaldehyde have demonstrated potent anti-breast cancer activity.[5]

Safety and Handling

As a laboratory chemical, 5-Chloro-4-methoxysalicylaldehyde should be handled with appropriate care. Based on data for related compounds, it is expected to be a skin and eye irritant and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a valuable and versatile building block for organic synthesis, particularly for researchers in drug discovery. Its synthesis via the Reimer-Tiemann reaction is a classic and reliable method. The unique combination of functional groups on the aromatic ring provides a platform for the creation of a diverse range of derivatives, including Schiff bases and heterocyclic compounds, with significant potential for biological activity. Further research into the experimental properties and applications of this compound is warranted and encouraged.

References

-

MySkinRecipes. 5-Chloro-4-methoxysalicylaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Available at: [Link]

-

Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

-

ChemSrc. 5-Chloro-4-Methoxysalicylaldehyde. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Copper-catalyzed aerobic oxidative cyanation...". Available at: [Link]

-

Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]

-

Allen Career Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

-

PubChem. 5-Chloro-salicylaldehyde. Available at: [Link]

-

ResearchGate. 5-chloro-salicylaldehyde-Shiff bases. Available at: [Link]

-

ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

-

The Distant Reader. SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Available at: [Link]

-

ResearchGate. Design and drug-like properties of new 5-methoxysalicylaldehyde based hydrazones with anti-breast cancer activity. Available at: [Link]

-

PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

Sources

Spectroscopic Data of 5-Chloro-4-methoxysalicylaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of 5-Chloro-4-methoxysalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds. This document delves into the theoretical principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) in the structural elucidation and characterization of this compound. By integrating field-proven insights with robust scientific data, this guide aims to serve as an essential resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of 5-Chloro-4-methoxysalicylaldehyde

5-Chloro-4-methoxysalicylaldehyde is an aromatic aldehyde possessing a unique substitution pattern on the benzene ring, which includes a chloro, a methoxy, a hydroxyl, and a formyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. Its derivatives have shown potential in various therapeutic areas, underscoring the importance of unambiguous structural characterization for quality control and regulatory purposes.

Accurate spectroscopic analysis is paramount to confirm the identity and purity of 5-Chloro-4-methoxysalicylaldehyde. This guide provides a detailed examination of its spectroscopic signature, offering insights into the influence of its substituents on the spectral properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of 5-Chloro-4-methoxysalicylaldehyde is foundational to understanding its spectroscopic characteristics. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the chloro and aldehyde groups creates a distinct electronic environment that is reflected in its NMR, IR, and mass spectra.

Figure 1. Molecular Structure of 5-Chloro-4-methoxysalicylaldehyde.

Synthesis and Characterization

While various synthetic routes to salicylaldehyde derivatives exist, a common approach involves the formylation of a substituted phenol. For 5-Chloro-4-methoxysalicylaldehyde, a plausible synthesis could involve the chlorination and formylation of 4-methoxyphenol.

A documented synthesis involves the treatment of 3-chloro-4-methoxyphenol with paraformaldehyde and tin(IV) chloride in toluene to yield the target compound. The crude product is then purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-4-methoxysalicylaldehyde provides key information about the number and chemical environment of the protons.

Experimental Protocol: A sample of 5-Chloro-4-methoxysalicylaldehyde is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.7 - 10.5 | Singlet | 1H |

| Aromatic (H-6) | ~7.3 - 7.6 | Singlet | 1H |

| Aromatic (H-3) | ~6.5 - 6.8 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |

| Hydroxyl (-OH) | ~10.5 - 11.5 | Singlet (broad) | 1H |

Interpretation and Causality:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, resulting in a downfield chemical shift.

-

Aromatic Protons: The two aromatic protons appear as singlets due to the lack of adjacent protons for coupling. The proton at the C-6 position is typically more downfield than the proton at the C-3 position due to the deshielding effect of the adjacent aldehyde group.

-

Methoxy Protons: The three protons of the methoxy group appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

-

Hydroxyl Proton: The phenolic hydroxyl proton is also significantly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. The downfield shift is indicative of intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~190 - 195 |

| Aromatic (C-2, C-OH) | ~160 - 165 |

| Aromatic (C-4, C-OCH₃) | ~155 - 160 |

| Aromatic (C-5, C-Cl) | ~120 - 125 |

| Aromatic (C-1) | ~115 - 120 |

| Aromatic (C-6) | ~110 - 115 |

| Aromatic (C-3) | ~100 - 105 |

| Methoxy (-OCH₃) | ~55 - 60 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the aldehyde group is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms (C-2 and C-4) are significantly downfield. The carbon attached to the chlorine atom (C-5) is also deshielded. The remaining aromatic carbons appear at more upfield positions. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Figure 2. Experimental workflow for FT-IR spectroscopy.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200 - 3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~2900 - 3000 | C-H stretch | Aromatic & Methoxy |

| ~2700 - 2850 | C-H stretch | Aldehyde |

| ~1650 - 1700 | C=O stretch | Aldehyde Carbonyl |

| ~1550 - 1600 | C=C stretch | Aromatic Ring |

| ~1200 - 1300 | C-O stretch | Aryl Ether |

| ~1000 - 1100 | C-O stretch | Methoxy |

| ~700 - 850 | C-Cl stretch | Aryl Halide |

Interpretation and Causality:

-

O-H Stretch: The broadness of the hydroxyl peak is indicative of hydrogen bonding, in this case, likely intramolecular hydrogen bonding with the aldehyde carbonyl group.

-

C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches of the methoxy group. The aldehyde C-H stretch is characteristically observed at a lower frequency.

-

C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The conjugation with the aromatic ring and the intramolecular hydrogen bonding can lower its frequency compared to a simple aliphatic aldehyde.

-

Aromatic C=C Stretches: The absorptions in the 1550-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-O and C-Cl Stretches: The stretching vibrations for the aryl ether, methoxy, and aryl chloride bonds are found in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common technique for generating ions.

Figure 3. General workflow for mass spectrometry.

Data Summary:

| m/z | Ion | Interpretation |

| 186/188 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 185/187 | [M-H]⁺ | Loss of a hydrogen radical |

| 157/159 | [M-CHO]⁺ | Loss of the formyl group |

| 142 | [M-CHO-CH₃]⁺ | Loss of formyl and methyl groups |

Interpretation and Causality:

-

Molecular Ion Peak: The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the [M]⁺ peak at m/z 186 and the [M+2]⁺ peak at m/z 188 in an approximate 3:1 ratio, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: Under electron ionization, the molecule fragments in a predictable manner. Common fragmentation pathways include the loss of a hydrogen atom, the formyl group (-CHO), and a methyl radical from the methoxy group. These fragmentation patterns provide further confirmation of the molecular structure.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of 5-Chloro-4-methoxysalicylaldehyde. The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure and purity. This information is critical for researchers and professionals who utilize this compound as a key starting material in the development of novel pharmaceuticals and other high-value chemical entities. The detailed interpretation of the spectral features, grounded in the principles of chemical structure and reactivity, serves as a valuable reference for quality control and synthetic chemistry applications.

Synthesis of 5-Chloro-4-methoxysalicylaldehyde

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

5-Chloro-4-methoxysalicylaldehyde is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, methoxy, hydroxyl, and aldehyde functional groups, makes it a versatile scaffold for the synthesis of complex molecular architectures, including anticoagulant drugs and novel fluorescent probes.[1] The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring influences its reactivity and the biological activity of its derivatives, making it a subject of considerable interest for drug development professionals.[2][3] This guide provides a comprehensive technical overview of the primary synthetic routes to 5-Chloro-4-methoxysalicylaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of Regioselective Formylation

The synthesis of substituted salicylaldehydes is a cornerstone of aromatic chemistry. The primary challenge lies in achieving regioselective formylation, specifically at the ortho position to the hydroxyl group. The hydroxyl group is a potent activating, ortho, para-director in electrophilic aromatic substitution. Consequently, synthetic methods must overcome the statistical and electronic propensity for substitution at the para position to yield the desired salicylaldehyde isomer.

This guide will explore two robust methods for the synthesis of 5-Chloro-4-methoxysalicylaldehyde from the precursor 4-Chloro-3-methoxyphenol[4]:

-

The Reimer-Tiemann Reaction: A classic, yet powerful method utilizing dichlorocarbene as the electrophile.[5][6]

-

Magnesium-Mediated Ortho-Formylation: A modern, highly selective method employing paraformaldehyde and a magnesium-based Lewis acid system.[7][8]

We will dissect each method, providing not just the procedural steps but also the critical scientific reasoning that underpins the protocol's success.

Synthetic Route I: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a named reaction used for the ortho-formylation of phenols, first reported by Karl Reimer and Ferdinand Tiemann.[5] It is valued for its use of readily available reagents and its ability to directly introduce a formyl group onto the phenolic ring.

Mechanistic Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism where the key reactive species is dichlorocarbene (:CCl₂).

The mechanism unfolds in several key steps:

-

Dichlorocarbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform to form a trichlorocarbanion. This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly electrophilic dichlorocarbene.[5][6][9]

-

Phenoxide Formation: The phenolic starting material, 4-chloro-3-methoxyphenol, is also deprotonated by the hydroxide base to form the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge.[5][6]

-

Electrophilic Attack: The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring, leading to an electrophilic attack. This attack is favored at the ortho position, partly due to the coordination between the phenoxide oxygen and the carbene.[5][9]

-

Hydrolysis to Aldehyde: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in two successive Sₙ2 reactions, forming a geminal diol which rapidly loses water to yield the final salicylaldehyde product upon acidic workup.[5]

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol is a representative procedure adapted from established methodologies for the Reimer-Tiemann reaction.[5][6][10]

Materials & Reagents:

-

4-Chloro-3-methoxyphenol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-Chloro-3-methoxyphenol (1 equiv.) in a 20% aqueous solution of sodium hydroxide.

-

Addition of Chloroform: Heat the solution to 60-65°C with vigorous stirring. Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour. The reaction is exothermic, and the temperature should be carefully maintained.[9]

-

Reaction: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. The excess chloroform is removed by steam distillation or rotary evaporation.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The product will precipitate as a solid.

-

Extraction & Drying: Filter the crude product or extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 5-Chloro-4-methoxysalicylaldehyde.

Field Insights & Causality

-

Why a biphasic system? Sodium hydroxide is poorly soluble in chloroform. The reaction occurs at the interface of the aqueous and organic layers, which is why vigorous stirring is essential to maximize the interfacial area.[5][9] Phase-transfer catalysts can also be employed to shuttle the hydroxide ions into the organic phase.

-

Controlling Temperature: The generation of dichlorocarbene and its subsequent reaction are exothermic. Uncontrolled temperatures can lead to the formation of tarry by-products, significantly reducing the yield.[9]

-

Ortho-Selectivity: While para-formylation is a possible side reaction, the ortho isomer is typically the major product. This selectivity is attributed to a stabilizing interaction between the phenoxide oxygen and the incoming electrophilic carbene.[9]

Synthetic Route II: Magnesium-Mediated Ortho-Formylation

As an alternative to the harsh conditions of the Reimer-Tiemann reaction, the magnesium-mediated formylation offers a milder, often more efficient, and highly regioselective route to salicylaldehydes.[7][8] This method, developed by Casiraghi and later refined by Skattebøl, avoids the use of chloroform.[7]

Mechanistic Principles

The high ortho-selectivity of this method is attributed to a chelation-controlled mechanism.

-

Formation of Magnesium Phenoxide: The phenol reacts with a base system, such as magnesium chloride and triethylamine, to form a magnesium phenoxide complex.[7]

-

Chelation and Directed Attack: The magnesium ion coordinates to both the phenolic oxygen and the oxygen of paraformaldehyde (the formylating agent). This coordination forms a rigid six-membered transition state, which pre-organizes the reactants and directs the electrophilic attack of the formyl group exclusively to the ortho position.

Sources

- 1. 5-Chloro-4-methoxysalicylaldehyde [myskinrecipes.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. 4-Chloro-3-methoxyphenol | C7H7ClO2 | CID 11099860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-4-methoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methoxysalicylaldehyde, a substituted salicylaldehyde with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Substituted Salicylaldehydes

Salicylaldehyde and its derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules.[1] Their inherent reactivity, stemming from the hydroxyl and aldehyde functional groups in ortho position, allows for the construction of various heterocyclic systems and Schiff bases.[2] The introduction of substituents onto the benzene ring, such as the chloro and methoxy groups in 5-Chloro-4-methoxysalicylaldehyde, profoundly influences the molecule's electronic properties, reactivity, and biological activity. This targeted modification is a cornerstone of rational drug design and the development of novel functional materials.[3][4]

5-Chloro-4-methoxysalicylaldehyde, in particular, is a key intermediate in the synthesis of pharmaceuticals, notably in the development of anticoagulant drugs and vitamin K antagonists.[5] Its structural motifs are also found in agrochemicals, dyes, and fluorescent probes, highlighting its broad utility.[5][6]

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-4-methoxysalicylaldehyde dictates its chemical behavior and potential applications. A thorough understanding of its properties is paramount for its effective utilization in research and development.

Structural Formula and Nomenclature

-

IUPAC Name: 5-Chloro-2-hydroxy-4-methoxybenzaldehyde

-

CAS Number: 89938-56-7

-

Molecular Formula: C₈H₇ClO₃[5]

-

Molecular Weight: 186.59 g/mol [5]

The molecule consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 4, a chlorine atom at position 5, and a formyl (aldehyde) group at position 1. The presence of both electron-donating (methoxy and hydroxyl) and electron-withdrawing (chloro and aldehyde) groups creates a unique electronic environment that influences its reactivity and spectroscopic properties.

Physicochemical Data

While experimental data for 5-Chloro-4-methoxysalicylaldehyde is not extensively documented in publicly available literature, we can infer its properties based on closely related compounds and established chemical principles.

| Property | Estimated Value/Information | Source/Basis for Estimation |

| Appearance | Likely a crystalline solid, ranging from white to yellowish. | Based on the appearance of similar substituted salicylaldehydes.[7] |

| Melting Point | Expected to be higher than related non-halogenated analogs due to increased intermolecular forces. | Comparison with 5-chlorosalicylaldehyde (m.p. 98-100 °C). |

| Solubility | Likely soluble in common organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility trends for aromatic aldehydes. |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the acidic range, influenced by the electron-withdrawing and -donating substituents. | Comparison with the pKa of salicylaldehyde and its substituted derivatives. |

Synthesis of 5-Chloro-4-methoxysalicylaldehyde

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Chloro-4-methoxysalicylaldehyde would involve the formylation of a corresponding substituted phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and could be adapted for this purpose.

Conceptual Workflow for Synthesis:

Figure 1. Proposed synthetic workflow for 5-Chloro-4-methoxysalicylaldehyde.

Detailed Hypothetical Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methoxyphenol in an excess of chloroform.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically exothermic and should be controlled with an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the formylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid. This step neutralizes the excess base and protonates the phenoxide intermediate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reimer-Tiemann Reaction: This method is a well-established and reliable way to introduce a formyl group ortho to a hydroxyl group on a phenol ring.

-

Chloroform and Sodium Hydroxide: These reagents generate dichlorocarbene in situ, which is the electrophilic species that attacks the electron-rich phenoxide ring.

-

Acidic Workup: This is crucial to protonate the resulting salicylaldehyde and to neutralize the reaction mixture for safe handling and effective extraction.

-

Purification: Recrystallization or chromatography is necessary to remove unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets or two doublets (with a small coupling constant) in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the surrounding substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, but is often observed in the downfield region.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Aldehydic Carbonyl Carbon: A signal in the highly downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents (OH, OCH₃, Cl, CHO).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aldehyde) | 2700-2900 (often two weak bands) | Stretching |

| C=O (aldehyde) | 1650-1700 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether) | 1200-1300 | Stretching |

| C-Cl (chloro) | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of 5-Chloro-4-methoxysalicylaldehyde (186.59 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO) and other characteristic fragments resulting from the cleavage of the benzene ring and its substituents.

Applications in Drug Development and Research

The unique structural features of 5-Chloro-4-methoxysalicylaldehyde make it a valuable precursor in the synthesis of various biologically active compounds and functional materials.

Anticoagulant and Vitamin K Antagonist Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of anticoagulants and vitamin K antagonists.[5] The salicylaldehyde moiety can be elaborated into more complex heterocyclic systems that are known to exhibit these biological activities. The presence of the chloro and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Schiff Base and Ligand Synthesis

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases and their metal complexes have a wide range of applications, including as catalysts, in materials science, and as therapeutic agents with antimicrobial and anticancer properties.[3]

Fluorescent Probes and Sensors

The salicylaldehyde scaffold is a common component of fluorescent probes.[6] The electronic properties of the molecule can be tuned by the substituents, and the reaction of the aldehyde group with specific analytes can lead to a change in the fluorescence signal, enabling the detection and quantification of these analytes.[7][8][9][10]

Workflow for Application in Fluorescent Probe Design:

Figure 2. Conceptual workflow for utilizing 5-Chloro-4-methoxysalicylaldehyde in fluorescent probe design.

Conclusion

5-Chloro-4-methoxysalicylaldehyde is a valuable and versatile chemical intermediate with a rich potential for applications in drug discovery, materials science, and analytical chemistry. Its unique molecular structure, characterized by a strategically substituted salicylaldehyde core, provides a platform for the synthesis of a diverse range of functional molecules. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide has provided a robust framework for understanding its properties, synthesis, and characterization based on established chemical principles and data from closely related analogs. Further research into the synthesis and detailed characterization of 5-Chloro-4-methoxysalicylaldehyde is warranted to fully unlock its potential for scientific and technological advancements.

References

- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Item - A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - figshare - Figshare [figshare.com]

The Multifaceted Biological Activities of Salicylaldehyde Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Legacy and Therapeutic Potential of Salicylaldehyde Scaffolds

Salicylaldehyde, a simple aromatic aldehyde, serves as a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse library of derivatives with a wide spectrum of biological activities. The inherent reactivity of its aldehyde group, coupled with the electronic influence of the ortho-hydroxyl group, makes it an ideal starting material for the synthesis of novel therapeutic agents. Among the most explored derivatives are Schiff bases, formed through the condensation of salicylaldehyde with primary amines. These compounds, along with other derivatives like hydrazones and their metal complexes, have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core biological activities of salicylaldehyde derivatives, focusing on their mechanisms of action, methodologies for their evaluation, and insights into structure-activity relationships. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities based on the salicylaldehyde framework.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Salicylaldehyde derivatives, particularly Schiff bases and their metal complexes, have emerged as a promising class of antimicrobial compounds with activity against a broad range of bacteria and fungi.[4][5][6]

Mechanism of Action

The antimicrobial activity of salicylaldehyde Schiff bases is often attributed to the presence of the azomethine group (-CH=N-).[1][2] This imine linkage is believed to interfere with microbial cell metabolism in several ways:

-

Cell Wall Synthesis Inhibition: The derivatives can inhibit the synthesis of the bacterial cell wall, leading to cell lysis.

-

Protein Synthesis Disruption: They can bind to microbial ribosomes, thereby inhibiting protein synthesis.

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions essential for the activity of various microbial enzymes, leading to their inactivation.

-

Membrane Disruption: The lipophilic nature of some derivatives allows them to intercalate into the microbial cell membrane, disrupting its integrity and function.

The antimicrobial potency can be significantly enhanced by the introduction of specific substituents on the salicylaldehyde or amine moiety and through complexation with metal ions.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve the salicylaldehyde derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (typically 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Data Presentation: Antimicrobial Activity of Representative Salicylaldehyde Schiff Bases

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| SB1 | Pseudomonas aeruginosa | 50 | [4] |

| SB3 | Escherichia coli | 50 | [4] |

| SB4 | Staphylococcus aureus | >200 | [4] |

| 2a | Mycobacterium tuberculosis | ≥16 | [7] |

| 2c | Mycobacterium kansasii | comparable to Isoniazid | [7] |

Anticancer Activity: Targeting Key Pathways in Malignancy

Salicylaldehyde derivatives, particularly hydrazones and Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their anticancer potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.

Mechanism of Action

The anticancer mechanisms of salicylaldehyde derivatives are multifaceted and can include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G2/M or G1), preventing cancer cells from dividing and proliferating.

-

Inhibition of Kinases: Some derivatives have been shown to inhibit the activity of protein kinases, such as cAbl kinase, which are often dysregulated in cancer and play a crucial role in signal transduction pathways that promote cell growth and survival.[8][11]

-

DNA Interaction: Certain derivatives can bind to DNA, either through intercalation or groove binding, leading to the inhibition of DNA replication and transcription.

-

Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger cell death.

The specific mechanism of action is highly dependent on the chemical structure of the derivative and the type of cancer cell.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for DPPH and ABTS radical scavenging assays.

Step-by-Step Methodology (DPPH Assay):

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add different concentrations of the salicylaldehyde derivative to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. [15] Step-by-Step Methodology (ABTS Assay):

-

ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

-

Reaction Mixture: Add different concentrations of the salicylaldehyde derivative to the ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time.

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value. [16] Data Presentation: Antioxidant Activity of Salicylaldehyde Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Derivative 2 | ABTS | 5.14 ± 0.11 | [16] |

| Derivative 5 | Phenanthroline | 9.42 ± 1.02 (A0.5) | [16] |

| Salicylaldehyde | DPPH | 818.87 | [17] |

| Gentisic acid | DPPH | Higher than Salicylic acid | [18] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a hallmark of many diseases. Salicylaldehyde derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. [19][20][21]

Mechanism of Action

The anti-inflammatory effects of salicylaldehyde derivatives can be mediated through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit the activity of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [22]These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the production of anti-inflammatory cytokines. [20]* Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in inflammation. Some salicylaldehyde derivatives can inhibit the activation of the NF-κB signaling pathway. [20]* Antioxidant Activity: By scavenging free radicals, these derivatives can reduce oxidative stress, which is a key contributor to the inflammatory process. [18]

Experimental Protocol: In Vitro COX/LOX Inhibition Assays

Commercially available kits are often used to assess the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX enzymes. These assays are typically based on fluorimetric or colorimetric detection methods. [22][23] Workflow for COX/LOX Inhibition Assays

Caption: General workflow for in vitro COX and LOX inhibition assays.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the enzyme, substrate (arachidonic acid), and detection reagents.

-

Reaction Setup: In a microplate, incubate the enzyme with various concentrations of the salicylaldehyde derivative or a known inhibitor (positive control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: After a specific incubation period, stop the reaction and measure the amount of product formed using a fluorimeter or spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value. [23] Data Presentation: Anti-inflammatory Activity of Salicylaldehyde Derivatives

| Compound | Target | Activity | Reference |

| Pregsal | Airway inflammation | Ameliorates OVA-induced inflammation | [19] |

| SA-SB-1 | NF-κB, IL-6, TNF-α | Inhibitory effects | [20] |

| H₂LASSBio-466 | Zymosan-induced peritonitis | Expressive anti-inflammatory profile | [21] |

| H₂LASSBio-1064 | Zymosan-induced peritonitis | Expressive anti-inflammatory profile | [21] |

Conclusion and Future Perspectives

Salicylaldehyde derivatives represent a versatile and promising class of compounds with a remarkable range of biological activities. Their synthetic accessibility and the tunability of their physicochemical and biological properties make them attractive candidates for drug discovery and development. The insights provided in this technical guide underscore the importance of continued research in this area. Future efforts should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Translating the promising in vitro results into in vivo models of disease to assess their therapeutic efficacy and safety.

-

Development of Metal-Based Drugs: Further exploring the therapeutic potential of metal complexes of salicylaldehyde derivatives, which often exhibit enhanced biological activity.

By leveraging the foundational knowledge of their biological activities and employing rational drug design strategies, the scientific community can unlock the full therapeutic potential of salicylaldehyde derivatives to address unmet medical needs.

References

-

Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). SCIRP. [Link]

-

Biological Applications of Schiff Base Metal Complexes-A Review. (n.d.). IJRAR. [Link]

-

Adeel-Sharif, H. M., Ahmed, D., & Mir, H. (2015). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Pakistan Journal of Pharmaceutical Sciences, 28(2), 449-455. [Link]

-

Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Bhagat, S., Sharma, N., & Chundawat, T. (2013). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Journal of Chemistry. [Link]

-

A New Test Method for the Evaluation of Total Antioxidant Activity of Herbal Products. (n.d.). ACS Publications. [Link]

-

dos Santos, M. D., et al. (2023). Natural Antioxidant Evaluation: A Review of Detection Methods. Molecules, 28(2), 884. [Link]

-

Gîrnet, M., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6886. [Link]

-

Biological Applications of Schiff base Metal Complexes-A Review. (n.d.). IJRAR. [Link]

-

Arulmurugan, S., et al. (2010). Biological Activities of Schiff Base and its Complexes: A Review. Rasayan Journal of Chemistry, 3(3), 385-410. [Link]

-

Pelttari, E., et al. (2025). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. ResearchGate. [Link]

-

Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers. [Link]

-

Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

-

Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. (n.d.). ResearchGate. [Link]

-

Bouzidi, N., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 30(2), 333. [Link]

-

Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. International Journal of Molecular Sciences, 24(8), 7401. [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

-

Ahmad, S., et al. (2021). Suppression of cytokine storm and associated inflammatory mediators by salicylaldehyde derivative of pregabalin: An innovative perspective for alleviating airway inflammation and lung remodeling. Journal of King Saud University - Science, 33(5), 101474. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. ResearchGate. [Link]

-

Bhagat, S., Sharma, N., & Chundawat, T. (2018). Synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26861-26864. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2025). Cell sensitivity assays: the MTT assay. ResearchGate. [Link]

-

Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. ResearchGate. [Link]

-

Bouzidi, N., et al. (2025). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. ResearchGate. [Link]

-

Comparing antioxidant activities using DPPH and ABTS assays. (n.d.). ResearchGate. [Link]

-

Zadrazilova, I., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules, 22(9), 1543. [Link]

-

Nikolova-Mladenova, B., et al. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. PubMed, 40076242. [Link]

-

How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. [Link]

-

Al-Otaibi, J. S., et al. (2025). Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis. PubMed, 39989508. [Link]

-

Havlíková, M., et al. (2020). Salicylanilides and Their Anticancer Properties. Molecules, 25(11), 2715. [Link]

-

del Pilar Jiménez-Gómez, M., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants, 9(1), 66. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (n.d.). ResearchGate. [Link]

-

Onwudiwe, D. C., & Elemike, E. E. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. International Science Community Association. [Link]

-

Kim, J., et al. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Borges, R. S., & Castle, S. L. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3162-3165. [Link]

-

da Silva, A. C., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. European Journal of Medicinal Chemistry, 46(8), 3466-3473. [Link]

-

Papastergiou, A., et al. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 26(23), 7352. [Link]

-

DPPH· and ABTS· + scavenging activities of the new salicylic acid-salicylamide hybrids (1-6) and standard antioxidants. (n.d.). ResearchGate. [Link]

-

Jo, E., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3350. [Link]

Sources

- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 2. ijfans.org [ijfans.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijrar.com [ijrar.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of cytokine storm and associated inflammatory mediators by salicylaldehyde derivative of pregabalin: An innovative perspective for alleviating airway inflammation and lung remodeling - Journal of King Saud University - Science [jksus.org]

- 20. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]